2-(Isopropylamino)benzoic acid

Descripción general

Descripción

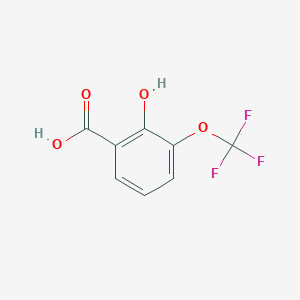

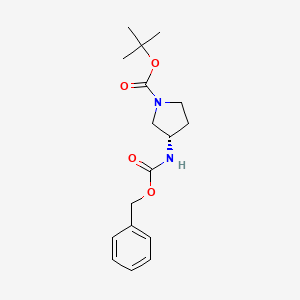

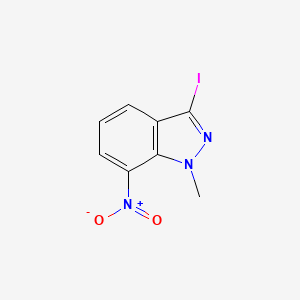

2-(Isopropylamino)benzoic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .

Synthesis Analysis

The synthesis of 2-(Isopropylamino)benzoic acid can be achieved through the Grignard reaction . This involves the preparation of the Grignard reagent from alkyl halides by treatment with magnesium metal in the presence of dry ether . The Grignard reagent is then reacted with a suitable carbonyl-containing compound .Molecular Structure Analysis

The molecular structure of 2-(Isopropylamino)benzoic acid includes a total of 35 bonds. There are 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis

The Grignard reaction is a key process in the chemical reactions involving 2-(Isopropylamino)benzoic acid . This reaction is a two-step process where the Grignard reagent is first prepared and then reacted with a suitable carbonyl-containing compound .Physical And Chemical Properties Analysis

2-(Isopropylamino)benzoic acid is a solid at room temperature .Aplicaciones Científicas De Investigación

Anti-Adenoviral Compounds :

- Analogs of 2-(Isopropylamino)benzoic acid have been explored for their potential as anti-adenoviral compounds. Studies have shown that certain structural elements of these compounds, such as the carboxylic acid group, are crucial for their activity against adenovirus replication (Öberg et al., 2012).

Catalysis in Organic Synthesis :

- 2-(Isopropylamino)benzoic acid derivatives have been used as directing groups in nickel-catalyzed sulfenylation of unactivated arenes, demonstrating their utility in synthetic organic chemistry (Yang et al., 2015).

Protective Groups in Organic Synthesis :

- The use of 2-(Isopropylamino)benzoic acid derivatives as protective groups for alcohols has been investigated. These compounds offer a novel approach for protecting hydroxyl functions in various organic syntheses (Vatèle, 2005).

Thermodynamic Studies in Pharmaceutical Research :

- In pharmaceutical research, benzoic acid derivatives, including 2-(Isopropylamino)benzoic acid, have been studied for their thermodynamic behavior. This includes investigations into phase equilibria, solubility, and other properties critical for drug development and process design (Reschke et al., 2016).

Studies in Crystallography and Molecular Complexes :

- Research has been conducted on the crystalline molecular complexes involving benzoic acid derivatives. These studies provide insights into the intermolecular interactions and the role of solvents in controlling the crystalline form of such compounds (Seaton et al., 2009).

Chemical Physics and Charge Transfer Studies

Polymorphism in Pharmaceutical Compounds :

- Research on the polymorphism of 2-(Naphthalenylamino)-benzoic acids, which are structurally similar to 2-(Isopropylamino)benzoic acid, has provided valuable information on the effect of substituent size and isomerization on pharmaceutical compounds. This knowledge is crucial for understanding the stability and efficacy of pharmaceuticals (Liu et al., 2019).

Analytical Chemistry Applications :

- In the field of analytical chemistry, derivatives of 2-(Isopropylamino)benzoic acid have been used in the resolution of enantiomers and in methods for detecting preservatives like benzoic acid, showcasing their relevance in quality control and safety assessments (Nai, 2001); (Pei et al., 2020).

Safety And Hazards

2-(Isopropylamino)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray, and to wash skin thoroughly after handling . Eating, drinking, or smoking when using this product is not recommended .

Propiedades

IUPAC Name |

2-(propan-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURMOWNIJUVJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481372 | |

| Record name | 2-(isopropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylamino)benzoic acid | |

CAS RN |

50817-45-3 | |

| Record name | 2-(isopropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)